molecular formula C18H14N2O4 B5513619 N-benzyl-N-(3-nitrophenyl)-2-furamide

N-benzyl-N-(3-nitrophenyl)-2-furamide

Cat. No.: B5513619
M. Wt: 322.3 g/mol
InChI Key: DHJQWPFOKXQNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(3-nitrophenyl)-2-furamide is a furan-derived amide characterized by a benzyl group and a 3-nitrophenyl substituent on the nitrogen atoms of the furamide backbone. For instance, derivatives of 2-furamide, such as those with hydroxyphenyl or benzoxazolyl groups, exhibit anti-hyperlipidemic activity or pesticidal properties . The 3-nitrophenyl moiety likely enhances electronic interactions, influencing reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)20(22)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJQWPFOKXQNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between N-benzyl-N-(3-nitrophenyl)-2-furamide and related compounds:

Compound Name Substituents/Backbone Melting Point (°C) Key Spectral Features (IR, NMR) Applications/Notes Reference
This compound Benzyl, 3-nitrophenyl, furamide Not reported Anticipated: C=O (1640–1680 cm⁻¹), aromatic δ 7–8 ppm Potential pharmaceutical agent N/A
(2E)-N-Benzyl-N-(3-nitrophenyl)but-2-enediamide (3f) Benzyl, 3-nitrophenyl, butenediamide 259–261 IR: 1643 cm⁻¹ (C=O); 1H NMR δ 10.95 (NH) Synthetic intermediate, spectral studies
5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide 5-nitro, 3-CF₃-phenyl, furamide Not reported Inferred: Strong electron-withdrawing effects from CF₃ and NO₂ Agrochemical research
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Methyl, phenyl, furancarboxamide Not reported Simpler structure; IR: C=O ~1650 cm⁻¹ Pesticide (fungicide)
N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) Benzoylphenyl, 3-hydroxyphenyl Not reported UV λmax ~275 nm; anti-hyperlipidemic activity Pharmaceutical (lipid-lowering)

Key Differences and Implications

Backbone Variability :

  • The butenediamide backbone in compound 3f results in a higher melting point (259–261°C) compared to typical furamides, likely due to increased rigidity and intermolecular hydrogen bonding.
  • Furamide-based compounds (e.g., 5-nitro derivatives ) exhibit enhanced electronic effects from nitro groups, improving binding affinity in biological systems.

Substituent Effects: Electron-withdrawing groups (e.g., 3-nitro, CF₃ ) increase electrophilicity, making these compounds reactive intermediates in synthesis or potent enzyme inhibitors. Benzyl vs.

Applications :

  • Pharmaceuticals : Compounds like 3a demonstrate that 2-furamides with polar substituents (e.g., hydroxyl groups) are tailored for therapeutic use.
  • Agrochemicals : Fenfuram and trifluoromethyl derivatives leverage furan’s stability and bioavailability for pesticidal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.